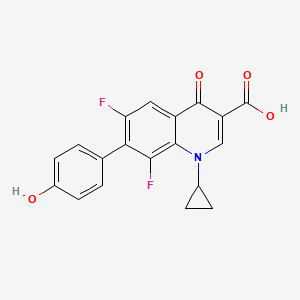

1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid

描述

1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid is a fluoroquinolone derivative characterized by a cyclopropyl group at the N1 position, difluoro substitutions at C6 and C8, and a 4-hydroxyphenyl moiety at C5. This structural configuration positions it within the broader class of 4-quinolone-3-carboxylic acids, which are renowned for their antibacterial activity. The compound’s unique C7 substituent distinguishes it from conventional quinolones, which typically feature nitrogen-containing heterocycles (e.g., piperazinyl or pyrrolidinyl groups) at this position .

属性

IUPAC Name |

1-cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2NO4/c20-14-7-12-17(16(21)15(14)9-1-5-11(23)6-2-9)22(10-3-4-10)8-13(18(12)24)19(25)26/h1-2,5-8,10,23H,3-4H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQTYKAFNUVODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)C4=CC=C(C=C4)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159795 | |

| Record name | CP 115953 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136440-70-5 | |

| Record name | CP 115953 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136440705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP 115953 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 281.21 g/mol. Its structure features a quinolone core with cyclopropyl and difluoro substitutions, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 281.21 g/mol |

| CAS Number | 154093-72-8 |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Sealed, dry, room temperature |

Antimicrobial Properties

This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it possesses superior antibacterial properties compared to other quinolone derivatives, particularly against strains such as Pseudomonas aeruginosa and Staphylococcus aureus .

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. The presence of the cyclopropyl group and difluoro substitutions enhances its binding affinity to these targets .

Antiviral Activity

Recent studies have also highlighted the potential of this compound as an anti-HIV agent. A quantitative structure-activity relationship (QSAR) analysis revealed that certain electron-donating groups enhance its effectiveness against HIV by inhibiting viral replication .

Case Studies

- Antibacterial Efficacy : In vitro studies demonstrated that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against E. coli, showcasing its potency compared to standard antibiotics like ciprofloxacin .

- Anti-HIV Activity : A study reported that derivatives of this compound were effective in reducing viral load in infected cell lines, suggesting potential for development in antiviral therapies .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the quinolone structure significantly impact biological activity. Key findings include:

- Cyclopropyl Substitution : Essential for maintaining antibacterial potency.

- Fluorine Atoms : The presence of fluorine enhances lipophilicity and bioavailability.

- Hydroxyphenyl Group : Contributes to increased interaction with target enzymes, improving efficacy.

Table 2: SAR Analysis

| Modification | Effect on Activity |

|---|---|

| Cyclopropyl Group | Essential for antibacterial activity |

| Difluoro Substitution | Increases binding affinity |

| Hydroxyphenyl Group | Enhances enzyme interaction |

科学研究应用

Chemical Properties and Structure

1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid has a molecular formula of and a molecular weight of approximately 295.24 g/mol. Its structure is characterized by a quinolone core with various functional groups that enhance its biological activity.

Antimicrobial Activity

One of the primary applications of this compound is its use as an antimicrobial agent . Research indicates that it exhibits significant activity against a range of bacterial pathogens. The mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.

Case Study: Efficacy Against Drug-Resistant Strains

A study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound effectively inhibited the growth of multi-drug resistant Staphylococcus aureus strains, showcasing its potential as an alternative treatment option in antibiotic resistance scenarios .

Antiviral Properties

In addition to its antibacterial effects, this compound has been investigated for its antiviral properties . Preliminary studies suggest it may interfere with viral replication processes.

Case Study: Inhibition of Viral Replication

Research conducted on the compound's efficacy against influenza viruses showed promising results, indicating that it could reduce viral titers in infected cell cultures by targeting viral RNA polymerase .

Anti-inflammatory Effects

The compound also displays potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study: In Vivo Studies

In vivo studies demonstrated that administration of this compound significantly reduced inflammation markers in animal models of arthritis. The mechanism appears to involve modulation of pro-inflammatory cytokines .

Data Table: Summary of Applications

相似化合物的比较

Structural and Functional Comparison with Analogous Quinolones

Core Structural Variations

The structural uniqueness of this compound lies in its C7 4-hydroxyphenyl group, a rare feature among clinical quinolones. Most analogs prioritize C7 heterocyclic substituents to enhance bacterial DNA gyrase inhibition. For example:

- Sparfloxacin : Features a 3,5-dimethylpiperazinyl group at C7, contributing to broad-spectrum activity against Gram-positive and Gram-negative bacteria .

- PD 124,816: Contains a 3-aminopyrrolidinyl group at C7, which enhances potency against Staphylococcus aureus .

- Moxifloxacin derivatives : Utilize octahydro-pyrrolo[3,4-b]pyridinyl groups, improving pharmacokinetic properties .

Substituent Effects on Antibacterial Activity

The C7 4-hydroxyphenyl group may reduce interactions with bacterial topoisomerases compared to nitrogen-rich substituents. Studies on analogous compounds demonstrate that nitrogen-containing C7 groups (e.g., piperazinyl) enhance binding to DNA gyrase by forming hydrogen bonds with conserved residues. For instance:

- Ciprofloxacin (C7 piperazinyl): MIC values of 0.03–0.12 µg/mL against Escherichia coli .

- Compound 36k (Sparfloxacin) : Exhibits 2–16× higher potency than ciprofloxacin due to optimized C5 and C7 substituents .

Fluorination Patterns and Physicochemical Properties

The 6,8-difluoro substitution in the target compound is a common strategy to enhance bacterial membrane penetration and reduce resistance. However, the absence of a C5 amino group (present in sparfloxacin and PD 124,816) may limit its activity. Key comparisons:

*Predicted using QSAR models. †Calculated based on molecular formula (C19H14F2NO4).

Key Research Findings

- Antibacterial Activity: The 4-hydroxyphenyl substituent may reduce potency compared to nitrogenous C7 analogs. For example, PD 124,816 (C7 3-aminopyrrolidinyl) achieves MIC values of 0.06 µg/mL against S. aureus, whereas phenolic analogs often show MICs >1 µg/mL .

- Solubility and Bioavailability : The hydroxyl group improves aqueous solubility (predicted PSA = 82.1) but may reduce membrane permeability compared to sparfloxacin (PSA = 72.3) .

- Resistance Profile: Lack of a C5 amino group may render the compound susceptible to common quinolone resistance mechanisms (e.g., gyrA mutations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。